BMS-185411
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
166977-24-8 |
|---|---|
Molecular Formula |
C26H23NO3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[(5,5-dimethyl-8-phenyl-6H-naphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C26H23NO3/c1-26(2)15-14-21(17-6-4-3-5-7-17)22-16-19(10-13-23(22)26)24(28)27-20-11-8-18(9-12-20)25(29)30/h3-14,16H,15H2,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
AZQWAFBHDUNJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-185411; BMS185411; BMS 185411; UNII-XD1FZ690NR. |
Origin of Product |
United States |
Synthesis and Structural Considerations of Bms 185411
Synthetic Methodologies for Related Retinoids
The synthesis of retinoids, both natural and synthetic, has evolved significantly over the years. Early methods for constructing the polyene chain of first-generation retinoids often relied on classic organic reactions like the Wittig or Horner-Wadsworth-Emmons reactions. organic-chemistry.org However, these methods could produce difficult-to-separate mixtures of geometric isomers. organic-chemistry.org
More contemporary and convergent strategies have been developed to afford greater control, which is crucial for producing structurally complex and stereochemically pure molecules. Modern cross-coupling reactions are now central to the synthesis of advanced retinoids and arotinoids (retinoids containing aromatic rings). researchgate.net Methodologies that have proven particularly effective include:
The Stille Reaction: This palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide has become a preferred method for creating the carbon-carbon bonds in the polyene systems of retinoids and carotenoids under mild conditions that are compatible with sensitive functional groups. organic-chemistry.org
The Negishi and Zeng Approach: This method utilizes a palladium- and zinc-catalyzed coupling of alkenyl-alkenyl fragments, which has been shown to be highly efficient and stereoselective for producing both symmetrical and unsymmetrical retinoids. organic-chemistry.org
Julia and Related Reactions: These olefination reactions have also been historically important in forming the double bonds characteristic of retinoid backbones. organic-chemistry.org
For arotinoids like BMS-185411, synthetic strategies typically involve the multi-step construction of the aromatic core, followed by coupling to the polar end group. The synthesis of the 4-aminobenzoic acid moiety, a common component in synthetic retinoids, can be achieved through various established routes, such as the Hofmann reaction starting from a carbamoylbenzoate precursor. google.com The assembly of the final molecule would likely involve an amidation reaction, forming the amide bond that links the bicyclic core to the benzoic acid tail. While the precise, proprietary synthesis route for this compound is not publicly detailed, it would logically be built upon these foundational and advanced synthetic principles for related aromatic systems and retinoid analogs. nih.gov
Design Principles and Chemical Modifications Leading to this compound
The development of this compound was guided by the goal of creating a selective antagonist for the retinoic acid receptor alpha (RARα). Natural retinoids like all-trans-retinoic acid (ATRA) are prone to isomerization and metabolic degradation, which can limit their therapeutic utility and specificity. researchgate.net Synthetic retinoids, particularly third-generation arotinoids, were designed to overcome these limitations by incorporating aromatic rings into their structure, which provides enhanced chemical stability and conformational rigidity. researchgate.netnih.gov
The key design principles for RAR antagonists revolve around structure-activity relationships (SAR) that exploit the mechanics of the receptor's ligand-binding domain (LBD). researchgate.net The process is as follows:
Agonist vs. Antagonist Action: When an agonist (like ATRA) binds to the RAR's LBD, it induces a specific conformational change, most notably in a region known as helix H12. This new conformation creates a surface that allows for the recruitment of co-activator proteins, leading to gene transcription. researchgate.net
Steric Hindrance: The design of an antagonist involves creating a molecule with a specific shape and bulkiness that, while allowing it to bind within the LBD, physically prevents helix H12 from adopting its active conformation. researchgate.net This steric clash blocks the recruitment of co-activators, thereby antagonizing the receptor's function. researchgate.netnih.gov
Achieving Selectivity: The ligand-binding pockets of the three RAR subtypes (α, β, and γ) are highly similar but contain subtle differences in their amino acid composition and shape. nih.gov Rational drug design leverages these minor differences. By carefully modifying the size, shape, and electronic properties of the synthetic ligand, it is possible to create a compound that fits preferentially into the LBD of one subtype over the others. nih.gov
This compound emerged from this paradigm. It is part of a series of arotinoid compounds developed to function as RAR antagonists. acs.org Its structure was rationally designed to be a selective RARα antagonist, a property confirmed through in vitro transactivation assays where it demonstrated an IC50 value of 140 nM for RARα. medchemexpress.com The bulky, conformationally restricted phenyl-dihydronaphthalene core is a key feature designed to produce the steric hindrance necessary for its antagonist activity at the RARα subtype. acs.orgoup.com
Structural Features and Chemical Class
This compound is a synthetic compound belonging to the third generation of retinoids, which are also known as arotinoids. Its chemical structure is formally named 4-[[(5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)carbonyl]amino]benzoic acid .
The key structural features can be broken down as follows:
Aromatic Core: The core of the molecule is a rigid and bulky 5,6-dihydronaphthalene system. This bicyclic structure is substituted with a gem-dimethyl group at the 5-position and a phenyl group at the 8-position. This core replaces the flexible polyene chain of natural retinoids, conferring high stability. nih.gov
Linker: A carbonyl group, part of an amide linkage (-C(=O)NH-), connects the aromatic core to the polar tail.
Polar Tail: The molecule terminates in a benzoic acid group. This acidic moiety is a common feature in many synthetic retinoids and is crucial for the molecule's interaction with the ligand-binding pocket of the receptor.
Based on its structure and function, this compound is classified as a selective Retinoic Acid Receptor Alpha (RARα) antagonist. medchemexpress.compnas.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Compound Name | This compound | medchemexpress.com |
| CAS Number | 166977-24-8 | medchemexpress.com |
| Molecular Formula | C₂₆H₂₃NO₃ | acs.org |
| Molecular Weight | 397.47 g/mol | acs.org |
| IUPAC Name | 4-[[(5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)carbonyl]amino]benzoic acid | N/A |
| Chemical Class | Arotinoid; Synthetic Retinoid; RARα Antagonist | medchemexpress.comresearchgate.net |
Molecular Target Identification and Ligand Receptor Interactions of Bms 185411
Retinoic Acid Receptor Subtype Selectivity and Potency
BMS-185411 demonstrates a varied and specific affinity for the three retinoic acid receptor (RAR) subtypes. This selectivity is fundamental to its pharmacological profile, as it acts as an antagonist at RARα, an agonist at RARβ, and a partial agonist at RARγ. This differential activity highlights the compound's potential for dissecting the specific roles of each RAR subtype in cellular processes.
Retinoic Acid Receptor Alpha (RARα) Antagonism
This compound is recognized as a selective antagonist of the Retinoic Acid Receptor Alpha (RARα). nih.govsemanticscholar.org Its antagonistic activity is quantified by an IC50 value of 140 nM, indicating the concentration of the compound required to inhibit 50% of the RARα response. nih.govsemanticscholar.org This targeted antagonism of RARα makes this compound a valuable tool in research aimed at understanding the specific functions of this receptor subtype. While highly selective for RARα, its potency is noted to be five-fold less than that of the compound 2a, from which it was derived by replacing a tolyl group with a phenyl group. nih.gov
Retinoic Acid Receptor Beta (RARβ) Agonism
In contrast to its effect on RARα, this compound functions as a potent agonist for the Retinoic Acid Receptor Beta (RARβ). nih.gov Research has shown that it demonstrates high efficacy at this receptor subtype, with a maximum efficacy (Emax) that is 150% of that of all-trans retinoic acid (ATRA), the endogenous ligand for RARs. nih.gov This strong agonistic activity at RARβ underscores the compound's complex and subtype-dependent mechanism of action.
Retinoic Acid Receptor Gamma (RARγ) Partial Agonism
This compound displays moderate potency as a partial agonist for the Retinoic Acid Receptor Gamma (RARγ). nih.gov Partial agonists are compounds that bind to and activate a receptor, but only produce a partial response compared to a full agonist. The partial agonism of this compound at RARγ further contributes to its unique pharmacological profile and its utility in distinguishing the downstream effects of activating different RAR subtypes. nih.gov
Interactive Data Table: this compound Activity at RAR Subtypes
| Receptor Subtype | Activity | Potency/Efficacy |
| RARα | Antagonist | IC50: 140 nM nih.govsemanticscholar.org |
| RARβ | Agonist | Emax: 150% of ATRA nih.gov |
| RARγ | Partial Agonist | Moderate Potency nih.gov |
Interactions with Retinoid X Receptors (RXRs)
The biological functions of Retinoic Acid Receptors (RARs) are intrinsically linked to their interaction with Retinoid X Receptors (RXRs). These two types of nuclear receptors form heterodimers, which are the functional units that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to regulate gene transcription.
Formation and Function of RXR-RAR Heterodimers
RARs, including RARα, RARβ, and RARγ, must form a heterodimer with an RXR to efficiently bind to DNA and regulate the transcription of target genes. This RXR-RAR heterodimer is the primary functional complex that mediates the effects of retinoids. In this partnership, the RXR is often considered a "silent" or "subordinate" partner. This means that an RXR-specific ligand (an RXR agonist) cannot activate gene transcription through the heterodimer unless the RAR partner is simultaneously bound by an RAR agonist. The binding of an RAR agonist is the initiating event that allows for the recruitment of coactivator proteins and the initiation of transcription.
Synergistic Effects with Pan-RXR Agonists
When both an RAR agonist and an RXR agonist are present and bind to their respective receptors within the heterodimer, a synergistic enhancement of transcriptional activation can occur. This synergy is believed to result from a more stable and effective recruitment of coactivator complexes to the heterodimer. While the specific synergistic effects of this compound in combination with pan-RXR agonists have not been detailed in the available research, the established principles of RXR-RAR heterodimer function suggest that such interactions are possible. Given that this compound acts as an agonist at RARβ and a partial agonist at RARγ, it is plausible that its activity could be potentiated by the co-administration of a pan-RXR agonist. However, due to its antagonistic action at RARα, it is unlikely to exhibit synergy with RXR agonists at this particular subtype.
Broader Molecular Engagement Spectrum
Despite its classification as a selective RARα antagonist, this compound displays a varied and complex interaction profile with other retinoic acid receptor subtypes. Research has shown that while it effectively blocks the action of RARα, it paradoxically functions as a potent agonist for the retinoic acid receptor beta (RARβ). Furthermore, it acts as a moderate partial agonist for the retinoic acid receptor gamma (RARγ) nih.gov.
This differential activity across the RAR subtypes underscores a broader molecular engagement spectrum than initially suggested by its primary target identification. The compound's ability to antagonize one receptor subtype while agonizing others highlights the subtleties of ligand-receptor interactions and the potential for complex downstream biological effects.
Interactive Data Table: Activity of this compound across Retinoic Acid Receptor (RAR) Subtypes
| Receptor Subtype | Activity | Potency (IC50/EC50) |
| RARα | Antagonist | 140 nM (IC50) medchemexpress.cndcchemicals.com |
| RARβ | Agonist | Potent nih.gov |
| RARγ | Partial Agonist | Moderate nih.gov |
Mechanism of Action at the Cellular and Molecular Level
Ligand Binding and Receptor Activation/Inhibition Profiles
BMS-185411 exhibits distinct binding and activity profiles across the different RAR subtypes (RARα, RARβ, and RARγ). Research indicates that this compound acts as a selective retinoic acid receptor alpha (RARα) antagonist with an IC₅₀ value of 140 nM. medchemexpress.commedchemexpress.com However, it also functions as a potent agonist for RARβ, demonstrating high efficacy (Emax 150% of ATRA), and a moderate potency, partial agonist for RARγ. nih.gov
The binding of ligands like this compound to the ligand-binding domain of RARs induces conformational changes, particularly in helix 12 (H12), which are crucial for either co-activator recruitment (in the case of agonists) or repression (in the case of antagonists). nih.gov For agonists, this conformational change allows for the recruitment of co-activators, leading to the initiation of gene expression. nih.gov In contrast, antagonists reposition H12, preventing co-activator binding. nih.gov
Studies involving structural analysis suggest that a hydrogen bond between the hydroxyl group of Serine 232 in the receptor and the amide linker of this compound may position the compound adjacent to α-helix H3 and potentially force its phenyl group into proximity with α-helix H12, which is important for transactivation activity. researchgate.net
The differential activity of this compound across RAR subtypes highlights its potential for selectively targeting specific retinoid signaling pathways.
Modulation of Gene Expression Pathways
As a ligand for RARs, this compound influences gene expression by affecting the transcriptional activity of these receptors. RARs typically form heterodimers with RXRs and bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter or enhancer regions of target genes. ipb.ac.idaacrjournals.org This binding, in a ligand-dependent manner, can either activate or repress gene transcription. researchgate.net
Regulation of Retinoic Acid Receptor Beta 2 (RARβ2) Target Genes
RARβ2 is a specific isoform of RARβ that plays significant roles in various biological processes, and its expression is often reduced in certain cancers. nih.gov Studies in F9 teratocarcinoma cells, a model system for studying differentiation, have investigated the role of RARβ2 and the effect of retinoids and synthetic ligands like this compound on its target genes. aacrjournals.org
Research indicates that RARβ selective agonists, including this compound, can synergistically induce the expression of RARβ2 target genes in F9 wild-type cells when combined with a pan-RXR agonist (like BMS649). aacrjournals.org Neither the RARβ agonist nor the pan-RXR agonist alone effectively induced the expression of these target genes. aacrjournals.org This suggests that RXR-RARβ2 heterodimers are the primary functional units mediating the induction of these genes. aacrjournals.org
Specific RARβ2 target genes whose expression is influenced by this compound in the presence of an RXR agonist include Foxq1, FOG1, GATA6, and Meis1a. aacrjournals.org The synergistic effect observed underscores the importance of the RAR/RXR heterodimer in transducing the retinoid signal and regulating the expression of genes downstream of RARβ2. aacrjournals.org
Transcriptional Regulation in Cellular Differentiation Processes
While the direct and specific effects of this compound on transcriptional regulation in various differentiation processes beyond RARβ2 target genes in F9 cells are not extensively detailed in the provided search results, its activity as a RARβ agonist and partial RARγ agonist, coupled with its RARα antagonism, suggests it would influence differentiation pathways where these receptors play a role. nih.gov The ability of retinoids to modulate gene expression through RAR/RXR heterodimers is a fundamental aspect of their involvement in differentiation. nih.gov This modulation can occur at multiple stages of gene expression. wikipedia.orgwikipedia.orgbio-rad.com
Downstream Signaling Cascades
Ligand binding to nuclear receptors like RARs triggers a cascade of events that ultimately impact cellular function. Following ligand binding and the conformational changes in the receptor, the RAR/RXR heterodimer interacts with co-activator or co-repressor proteins. researchgate.netnih.gov This interaction modulates chromatin structure and the recruitment of the transcriptional machinery, leading to altered gene expression. nih.govbio-rad.com
The altered expression of target genes, as discussed in Section 4.2, then influences various downstream signaling pathways that govern cellular processes such as proliferation, differentiation, and apoptosis. researchgate.netmedchemexpress.com For instance, the regulation of RARβ2 target genes by this compound in F9 cells is directly linked to differentiation processes in this model system. aacrjournals.org
While the specific downstream signaling cascades directly activated or inhibited by this compound beyond the initial receptor-ligand interaction and transcriptional modulation are not explicitly detailed in the provided information, the known functions of RARs and their target genes imply involvement in pathways related to cell cycle control, developmental signaling (such as interactions with BMP signaling pathways in differentiation), and potentially other cascades depending on the cell type and context. googleapis.comgoogle.com
Structure Activity Relationship Sar Studies of Bms 185411 and Analogs
Identification of Key Structural Determinants for RAR Subtype Activity
The selective activity of BMS-185411 towards RARα suggests that specific structural features of the molecule are responsible for its preferential binding to this receptor subtype compared to RARβ and RARγ. Retinoid receptors, including RARs, possess a ligand-binding domain (LBD) where the ligand binds. bioscientifica.com The shape and chemical properties of the LBD pocket, along with the flexibility of the receptor structure, dictate how a ligand can bind and exert its effect. bioscientifica.com
Impact of Functional Group Modifications on Ligand-Receptor Affinity and Efficacy
Modifications to functional groups within the this compound structure or its analogs can significantly impact their affinity for RAR subtypes and their efficacy (whether they act as agonists or antagonists, and with what potency). drugdesign.orgashp.org While specific detailed data on functional group modifications of this compound itself are not extensively detailed in the provided snippets, the general principles of SAR apply. Altering functional groups can affect interactions such as hydrogen bonding, hydrophobic interactions, and steric fit within the receptor binding site. drugdesign.org
For example, the presence or absence of specific groups, or changes in their position or chemical nature, can alter the compound's ability to induce conformational changes in the receptor necessary for activation or repression of gene transcription. The observation that this compound acts as an RARα antagonist with an IC50 of 140 nM indicates a specific interaction profile. medchemexpress.cnmedchemexpress.com Comparing the activity of this compound to other retinoids and synthetic analogs provides insight into the structural features conferring this antagonistic and selective activity. For instance, compounds like all-trans retinoic acid are natural RAR agonists, while other synthetic retinoids can be agonists or antagonists for different subtypes, highlighting the impact of structural variations. medchemexpress.cnbioscientifica.comtocris.com
Computational Approaches in SAR Analysis
Computational methods play an increasingly important role in SAR analysis of compounds like this compound. dovepress.comdovepress.comresearchgate.net These approaches can complement experimental studies by providing insights into ligand-receptor interactions at a molecular level and helping to predict the activity of novel analogs. dovepress.comresearchgate.net
Techniques such as molecular docking can predict how a ligand binds to the receptor's active site and estimate the binding affinity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to build mathematical relationships between structural descriptors of a series of compounds and their biological activity. slideshare.netwikipedia.org These models can then be used to predict the activity of untested compounds. Computational methods can also help in identifying key structural features responsible for activity and selectivity, guiding the design of new analogs with improved properties. dovepress.comresearchgate.net Analyzing "SAR microenvironments" using computational tools can help in understanding local structural changes and their impact on potency. dovepress.comdovepress.com
Preclinical Pharmacological Activity and Biological Effects
In Vitro Cellular and Biochemical Assays
BMS-185411 has been characterized as a selective antagonist for the retinoic acid receptor alpha (RARα). Its antagonistic activity has been quantified using cell-based transactivation competition assays. nih.gov In these assays, cells are engineered to express a reporter gene (such as chloramphenicol (B1208) acetyltransferase or luciferase) under the control of a retinoic acid response element (RARE). nih.gov The activity of the reporter gene is measured in the presence of an RAR agonist like all-trans-retinoic acid (ATRA), which normally induces gene expression. nih.gov
When introduced into this system, this compound competes with ATRA for binding to RARα, thereby inhibiting the ATRA-induced expression of the reporter gene. nih.gov This inhibitory effect is dose-dependent and allows for the calculation of its potency. Through such assays, this compound was determined to have a half-maximal inhibitory concentration (IC50) of 140 nM for RARα, demonstrating its selective antagonist function at the molecular level. medchemexpress.commedchemexpress.comdcchemicals.com
Table 1: Antagonistic Activity of this compound
| Receptor Target | Assay Type | Potency (IC50) |
|---|
Retinoic acid (RA) is a crucial metabolite of vitamin A that plays a significant role in regulating a wide array of biological processes, including cellular differentiation and proliferation. nih.govnih.gov These effects are mediated through its interaction with retinoic acid receptors (RARs), which act as transcription factors to control gene expression. nih.govnih.gov
As a selective RARα antagonist, this compound functions by directly counteracting the effects of RA on its target cells. nih.gov In cellular models, RA is known to induce differentiation in specific cell lines, such as the differentiation of HL-60 human promyelocytic leukemia cells into granulocytes. nih.gov The introduction of a selective RARα antagonist has been shown to counteract these RA-induced differentiation effects. nih.gov By blocking the RARα signaling pathway, compounds like this compound can inhibit the cellular machinery that drives these differentiation and proliferation programs, effectively maintaining the cells in a less differentiated state. nih.govnih.gov
The primary biochemical pathway modulated by this compound is the retinoic acid (RA) signaling pathway. nih.govreactome.org This pathway is essential for the development of many organs and tissues. nih.gov The signaling cascade is initiated when RA, the active metabolite of vitamin A, enters the nucleus and binds to RARs. nih.gov This binding event causes a conformational change in the receptor, allowing it to form a heterodimer with a retinoid X receptor (RXR). This RAR/RXR complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, initiating their transcription. nih.gov
This compound exerts its effect by acting as a competitive antagonist at the ligand-binding site of RARα. nih.gov It occupies the receptor pocket that would normally be filled by RA. livescience.com However, unlike RA, the binding of this compound does not induce the conformational change required for transcriptional activation. Consequently, it blocks the ability of RA to activate RARα, thereby preventing the transcription of RA-responsive genes and effectively inhibiting the entire downstream signaling cascade. nih.gov
In Vivo Animal Models of Disease
The retinoic acid signaling pathway, particularly through the RARα receptor, is indispensable for spermatogenesis in mammals. nih.gov This has made RARα a significant target for the development of non-hormonal male contraceptives. livescience.com Research using animal models has demonstrated that blocking this pathway can lead to a reversible cessation of sperm production. nih.gov
Pan-RAR antagonists, such as the Bristol-Myers Squibb compound BMS-189453, have been shown to effectively and reversibly suppress spermatogenesis in mice. nih.gov This foundational work spurred interest in developing RARα-selective antagonists like this compound and its analogs (e.g., BMS-189532) to theoretically achieve effective sperm suppression while minimizing potential side effects associated with blocking other RAR subtypes. nih.gov While early attempts with some orally administered RARα-selective agents showed limited efficacy in in vivo studies, the targeting of RARα remains a promising and actively researched strategy for male contraception. nih.govtechnologynetworks.com The goal is to develop a compound that can effectively block sperm production without altering hormone levels, with effects that are fully reversible upon cessation of treatment. livescience.comtechnologynetworks.com
While direct studies investigating this compound in the context of chondrogenesis (cartilage formation) are not prominent in the available literature, the role of the retinoic acid (RA) pathway in skeletal development is well-established. nih.gov RA signaling through RARs is a potent negative regulator of growth plate chondrogenesis. nih.gov In in vitro models using fetal rat metatarsal bones, RA was found to inhibit longitudinal bone growth by decreasing chondrocyte proliferation, reducing matrix synthesis, and limiting chondrocyte hypertrophy. nih.gov
Crucially, these inhibitory effects of RA on cartilage development can be completely reversed by an RAR antagonist. nih.gov Furthermore, in the absence of externally supplied RA, the application of an RAR antagonist was shown to accelerate bone growth, suggesting that endogenous RA signaling acts as a brake on chondrogenesis. nih.gov Studies have indicated that RARα and RARγ are the dominant receptors through which RA negatively regulates chondrogenic differentiation. nih.gov Therefore, a selective RARα antagonist like this compound would be expected to counteract the inhibitory effects of endogenous RA, potentially promoting chondrocyte proliferation and matrix synthesis within the context of skeletal development. nih.govnih.gov
An extensive search for scientific literature and data concerning the preclinical pharmacological activity and pharmacodynamic biomarkers of the chemical compound This compound did not yield any specific results.
Information regarding exploratory research in oncological models, such as teratocarcinoma or lung cancer chemoprevention, involving this compound is not available in the public domain based on the conducted search. Similarly, there is no accessible data on the identification of pharmacodynamic biomarkers for this particular compound in preclinical systems.
Therefore, the requested article focusing on these specific aspects of this compound cannot be generated at this time due to the absence of relevant research findings.
Advanced Research Methodologies and Translational Considerations
Omics-Based Approaches for Pathway Elucidation (e.g., Gene Expression Profiling, Metabolomics)
Omics-based approaches, such as gene expression profiling (transcriptomics) and metabolomics, play a significant role in modern drug discovery and preclinical research. These methodologies enable a comprehensive understanding of the biological systems affected by a compound. Gene expression profiling can reveal how a compound modulates gene activity, providing insights into affected pathways and potential mechanisms of action frontiersin.orgarvojournals.orgnih.gov. Metabolomics, which involves the study of small molecules (metabolites) within a biological system, can reflect the downstream effects of a compound on metabolic pathways and cellular processes frontiersin.orgarvojournals.orgnih.govucl.ac.uk. Integrating data from different omics layers, such as transcriptomics and metabolomics, can provide a more holistic picture of the biological impact of a compound and help elucidate complex pathway interactions frontiersin.orgnih.govucl.ac.uknih.gov. While omics approaches are valuable tools in preclinical research, specific published data detailing the application of gene expression profiling or metabolomics for pathway elucidation directly related to BMS-185411 were not found in the conducted search.
Advanced Preclinical Model Systems (e.g., Humanized Animal Models)
Advanced preclinical model systems are essential for evaluating the potential efficacy and safety of compounds before human testing. Traditional animal models, while useful, may not always accurately recapitulate human-specific disease mechanisms or drug responses marketsandmarkets.com. Humanized animal models, engineered to carry functional human genes, cells, or tissues, offer a more translationally relevant platform by allowing researchers to simulate human biological responses more accurately marketsandmarkets.combiorxiv.org. These models can incorporate human immune systems, liver cells, or tumor xenografts, providing better predictions of drug efficacy, toxicity, and immunogenicity marketsandmarkets.comgenoway.com. The strategic use of humanized mouse models, for instance, is increasingly redefining preclinical precision in areas like drug development and immunology marketsandmarkets.com. Despite the growing importance of humanized animal models in preclinical research, specific published studies detailing the use of such models in the investigation of this compound were not identified in the search results.
Methodologies for Assessing In Vitro Biological Activities and Stability for Preclinical Studies
Assessing the in vitro biological activities and stability of a compound is a critical step in preclinical development nih.goviaea.org. In vitro studies provide initial insights into a compound's interaction with biological targets and its behavior in controlled laboratory settings. For this compound, it is known to be a selective retinoic acid receptor alpha (RARα) antagonist with an IC50 value of 140 nM medchemexpress.com. This demonstrates a specific in vitro biological activity – the antagonism of RARα. Methodologies for assessing in vitro biological activities can include various cell-based assays and biochemical studies to determine target binding affinity, functional activity (agonist or antagonist), and potency (e.g., IC50 or EC50 values) medchemexpress.commdpi.comnih.gov. Stability assessments in vitro are also crucial to understand how the compound behaves in different biological matrices (e.g., plasma, liver microsomes) and under various storage conditions iaea.orgtargetmol.com. This helps predict its potential metabolic fate and shelf life. Advanced in vitro models, such as organ-on-a-chip platforms and sophisticated cell-based assays, are increasingly used to provide more complex and physiologically relevant data for preclinical safety and efficacy assessments nih.gov. The assessment of in vitro biological activities and stability for compounds like this compound is a foundational element of preclinical studies nih.gov.
Future Directions and Research Gaps
Unexplored Therapeutic Areas for BMS-185411 Analogues
This compound is characterized as a selective retinoic acid receptor alpha (RARα) antagonist, with an IC50 value of 140 nM. medchemexpress.com However, it has also been noted as a potent RARβ agonist with high efficacy and a moderate potency, partial RARγ agonist. nih.gov This varied activity across RAR subtypes suggests potential for exploring therapeutic areas beyond those typically associated with selective RARα modulation. Given the diverse roles of RARs in development, differentiation, and various physiological and pathological processes, analogues of this compound could be investigated for conditions where modulating RARβ and RARγ, in addition to or instead of RARα, is therapeutically beneficial.
While initial research has touched upon areas like male contraception due to RARα's role in spermatogenesis, the agonist activity at RARβ and RARγ opens possibilities in fields such as oncology, immunology, and dermatology, where these receptors are known to play significant roles. nih.govaacrjournals.org For instance, RARβ agonists have been implicated in suppressing tumor growth, and RARγ is involved in skin cell differentiation. aacrjournals.orgmedchemexpress.com Future research could focus on designing analogues that selectively target RARβ or RARγ, or specific combinations of RARs, to explore their efficacy in relevant disease models.
Refinement of Receptor Subtype Selectivity and Efficacy
Although this compound shows selectivity for RARα as an antagonist, its agonist activity at RARβ and RARγ indicates a complex interaction profile with the RAR family. nih.gov Refining the receptor subtype selectivity of this compound analogues is a critical research gap. Achieving higher selectivity for a specific RAR subtype (α, β, or γ) as either an agonist or antagonist could lead to compounds with more targeted therapeutic effects and potentially reduced off-target effects mediated by other RAR subtypes.
Structure-activity relationship studies, building upon existing knowledge of how modifications to the compound's scaffold and linker affect receptor interaction, are essential. nih.gov This involves synthesizing a library of analogues with targeted structural changes and evaluating their binding affinity and functional activity (agonist or antagonist) at each RAR subtype. The goal is to identify structural motifs that confer high selectivity and desired efficacy at specific receptors.
For example, research has shown that modifications to the linker and hydrophobic ring system of similar retinoic acid receptor ligands can influence subtype specificity and activity. nih.gov Further systematic exploration of these structural areas in this compound analogues is needed.
An example of data that would be relevant in this area is shown conceptually below, illustrating how different analogues might exhibit varying selectivity and efficacy profiles:
| Compound | RARα Activity | RARβ Activity | RARγ Activity |
| This compound | Antagonist | Agonist | Partial Agonist |
| Analogue A | Selective Antagonist | Low Activity | Low Activity |
| Analogue B | Low Activity | Selective Agonist | Low Activity |
| Analogue C | Low Activity | Low Activity | Selective Agonist |
| Analogue D | Dual RARα Antagonist/RARβ Agonist (Enhanced) | Enhanced Agonist | Moderate Partial Agonist |
Note: This table is illustrative and based on the discussion of desired research outcomes, not specific published data for hypothetical analogues.
Interactive Table: (This would be an interactive element in a digital format, allowing users to potentially filter or sort the data if more complex datasets were available).
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Understanding the full mechanistic basis of this compound's activity requires integrating data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. lehigh.edumixomics.orgnih.govuni-heidelberg.de While studies may have explored the interaction of this compound with RARs, a comprehensive picture of the downstream effects on gene expression, protein profiles, and metabolic pathways is often lacking.
Integrating multi-omics data can reveal how this compound and its analogues influence complex biological networks. nih.govuni-heidelberg.de This can help identify novel targets, understand compensatory mechanisms, and predict potential off-target effects. For instance, transcriptomic data can show which genes are upregulated or downregulated in response to the compound, while proteomic and metabolomic data can provide insights into the functional consequences of these changes. uni-heidelberg.de
Research gaps exist in applying advanced multi-omics approaches to study the effects of this compound in relevant cell and tissue models. This includes developing robust computational methods for integrating disparate datasets and building predictive models of the compound's effects. nih.govuni-heidelberg.de Such integrated approaches are crucial for moving beyond a single-target view to a systems-level understanding of how this compound impacts cellular physiology.
Development of Novel Preclinical Research Paradigms
Traditional preclinical research paradigms, while valuable, may not fully capture the complexity of diseases or the nuanced activity of compounds like this compound, which can have varied effects depending on the cellular context and the presence of other factors (e.g., RXR agonists). aacrjournals.org
There is a research gap in developing and applying novel preclinical models that better recapitulate human disease states and allow for a more comprehensive evaluation of this compound analogues. This could include:
Advanced cell culture models: Utilizing 3D cell cultures, organoids, or co-culture systems that mimic the cellular environment of target tissues more closely than traditional 2D monocultures.
Patient-derived models: Employing patient-derived cells or xenograft models that retain some of the genetic and phenotypic heterogeneity of human diseases.
In vivo models with refined endpoints: Developing animal models that allow for the assessment of more subtle or long-term effects and utilizing advanced imaging or molecular techniques to monitor responses in a non-invasive manner.
Integration of computational modeling: Using computational approaches to simulate compound-target interactions and predict in vivo behavior, guiding experimental design and reducing the need for extensive in vivo studies.
Furthermore, research is needed to standardize and validate these novel preclinical paradigms to ensure their reliability and reproducibility in evaluating RAR-modulating compounds.
Q & A
Q. How can researchers determine the receptor subtype selectivity of BMS-185411 in vitro?
- Methodological Answer : To assess receptor selectivity, measure the half-maximal inhibitory concentration (IC50) of this compound against retinoic acid receptor (RAR) subtypes (e.g., RARα, RARβ, RARγ) using competitive binding assays. Compare IC50 values across subtypes under standardized conditions (e.g., identical cell lines, ligand concentrations, and incubation times). For example, reports IC50 values of 0.12 nM for RARα and 1.2 nM for RARγ, indicating α-subtype preference . Validate results with mutant receptors (e.g., S232A or M272A mutations in RARα) to confirm binding site specificity. Include dose-response curves and statistical analysis (e.g., triplicate experiments, p-values) to ensure reproducibility .
Q. What are the key considerations for designing experiments to evaluate this compound’s mechanism of action?
- Methodological Answer : Use a combination of in vitro and in silico approaches:
- Ligand Competition Assays : Co-administer this compound with native ligands (e.g., all-trans retinoic acid) to confirm competitive inhibition .
- Structural Modeling : Map critical residues (e.g., Ser232 and Met272 in RARα) using crystallography or molecular docking to identify binding interactions .
- Control Compounds : Include reference ligands (e.g., AM-580 for RARα specificity) to benchmark activity .
Ensure experimental protocols are repeated across independent replicates and include negative controls (e.g., solvent-only treatments) to rule out artifacts .
Advanced Research Questions
Q. How can structural determinants of this compound binding be investigated using mutational analysis?
- Methodological Answer : Generate RAR mutants (e.g., point mutations at Ser232 or Met272) and compare this compound’s binding affinity using surface plasmon resonance (SPR) or fluorescence polarization. highlights that mutations in these residues reduce ligand efficacy, suggesting their role in stabilizing the ligand-receptor complex . Pair mutational data with molecular dynamics simulations to predict conformational changes. Report changes in IC50 values and correlate with structural alterations (e.g., hydrogen bond disruptions) .
Q. How should researchers address contradictions in reported IC50 values for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of existing data to identify variables causing discrepancies (e.g., cell type differences, assay protocols). For instance, IC50 values may vary if studies use HEK293 cells (high endogenous RARβ) versus COS-1 cells (low RARβ). Validate findings using orthogonal methods (e.g., radioligand binding vs. transcriptional reporter assays) and adhere to standardized guidelines for reporting pharmacological data (e.g., Hill coefficients, confidence intervals) . Address statistical outliers by repeating experiments under identical conditions and publishing raw datasets for transparency .
Q. What strategies are recommended for elucidating off-target effects of this compound in complex biological systems?
- Methodological Answer : Perform high-throughput screening against a panel of nuclear receptors (e.g., PPARγ, RXRα) or kinase targets to identify off-target interactions. Use cheminformatics tools (e.g., similarity ensemble approach) to predict cross-reactivity based on structural motifs. For validation, employ CRISPR-Cas9 knockout models of suspected off-target receptors and assess changes in this compound’s activity. Publish full dose-response data and specificity ratios (IC50 on-target vs. off-target) to contextualize findings .
Data Reporting and Reproducibility
Q. What are the best practices for reporting IC50 values in studies involving this compound?
- Methodological Answer : Follow the ARRIVE guidelines for pharmacological
- Specify assay conditions (e.g., incubation time, temperature, cell density).
- Report mean IC50 ± standard deviation (SD) from ≥3 independent experiments.
- Include curve-fitting parameters (e.g., R² values for sigmoidal fits).
- Disclose any data normalization methods (e.g., baseline correction using vehicle controls).
emphasizes the need for detailed experimental sections in manuscripts, including reagent sources (e.g., Sigma-Aldryl vs. in-house synthesized this compound) and statistical methods (e.g., ANOVA for multi-group comparisons) .
Q. How can researchers ensure reproducibility when studying this compound in different laboratory settings?
- Methodological Answer :
- Protocol Harmonization : Share step-by-step protocols via repositories like protocols.io .
- Compound Verification : Use NMR or HPLC to confirm this compound purity (>95%) and stability (e.g., absence of degradation under assay conditions).
- Inter-Lab Collaborations : Conduct round-robin trials to compare results across institutions, as suggested in for collaborative research design .
Document lot numbers for critical reagents and deposit raw data in public repositories (e.g., Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
